
2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is a useful research compound. Its molecular formula is C5H9ClFNO3 and its molecular weight is 185.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity : Amino acid ester derivatives containing 5-fluorouracil have been synthesized for potential antitumor activity. These compounds were prepared using a coupling agent and tested against leukemia and liver cancer cell lines, showing significant inhibitory effects (J. Xiong et al., 2009). This suggests that derivatives related to the queried compound could have applications in cancer research.
Chiral Derivatization Agent : The synthesis of 2-fluoro-2-phenylacetic acid from phenylglycine demonstrated its utility as a chiral derivatizing agent. This compound allows the distinction of enantiomers and the determination of enantiomeric excess of secondary alcohols via NMR spectroscopy, highlighting its importance in stereochemical analyses (S. Hamman et al., 1987).
Antibacterial and Antifungal Applications : The synthesis of 3-hydroxyazetidin-2-ones has been reported along with their evaluation for antibacterial and antifungal activities. These compounds showed significant activity against various pathogenic fungi and bacteria, suggesting that the structural motif of 3-hydroxyazetidin might be beneficial in developing new antimicrobial agents (O. M. Walsh et al., 1996).
Fluorinated Building Blocks for Medicinal Chemistry : Research into fluorine-containing cyclic beta-amino acids, such as 3-fluoroazetidine-3-carboxylic acid, has shown their potential as building blocks in medicinal chemistry. These compounds serve as intermediates for synthesizing fluorine-containing α-hydroxy-β-amino acids and dipeptides, indicating the value of fluorinated azetidines in drug development (Eva Van Hende et al., 2009).
Nicotinic Acetylcholine Receptor Imaging : A study on 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a new positron emission tomography (PET) ligand for nicotinic receptors, showcases the application of fluorinated azetidine derivatives in neuroimaging. This compound, labeled with fluorine-18, has shown promise for PET imaging of nicotinic acetylcholine receptors in the brain, offering insights into neurological diseases and conditions (F. Doll et al., 1999).
Propiedades
IUPAC Name |
2-fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO3.ClH/c6-3(4(8)9)5(10)1-7-2-5;/h3,7,10H,1-2H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVHRBMSNOAWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(C(=O)O)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889982.png)
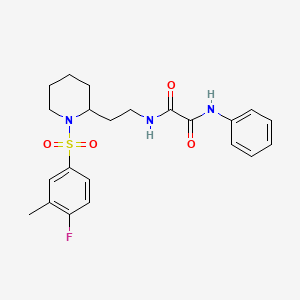
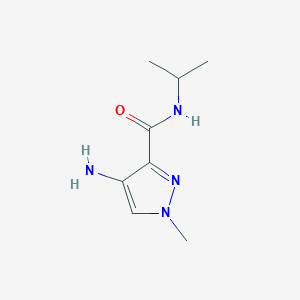
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)

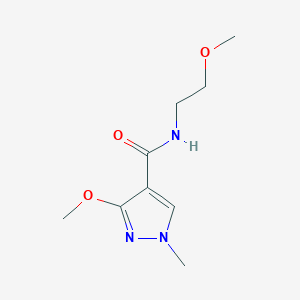
![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)
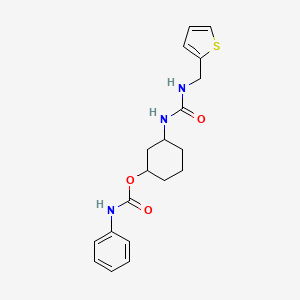
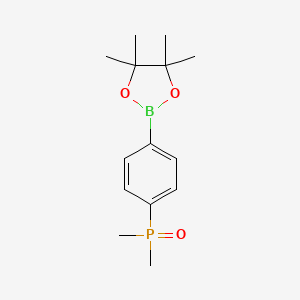
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)



![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)
